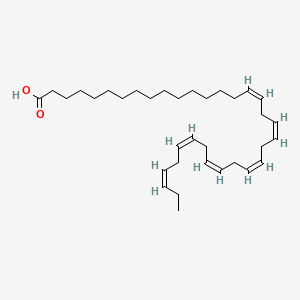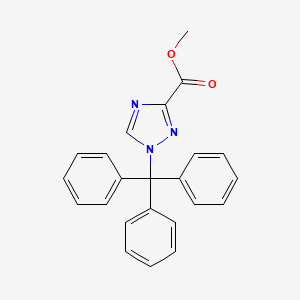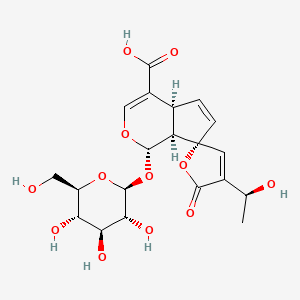
15-Demethylplumieride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
作用机制
Target of Action
15-Demethylplumieride is a natural compound found in the Apocynaceae family . It primarily targets the synthesis of fatty acids, proteins, and DNA . It also inhibits the activity of pancreatic α-amylase , an enzyme that breaks down starch into smaller sugar molecules .
Mode of Action
This compound exerts its effects by inhibiting the synthesis of fatty acids, proteins, and DNA . This inhibition disrupts the normal functioning of cells, leading to various downstream effects . Additionally, by inhibiting pancreatic α-amylase, this compound interferes with the breakdown of starch, affecting energy production in cells .
Biochemical Pathways
Given its mode of action, it likely impacts pathways related to fatty acid metabolism, protein synthesis, dna replication, and carbohydrate digestion .
Pharmacokinetics
It’s known that the compound is soluble in organic solvents such as ethanol, methanol, and chloroform, but insoluble in water. This solubility profile may influence its bioavailability and distribution within the body.
Result of Action
The inhibition of fatty acid, protein, and DNA synthesis by this compound can lead to various cellular effects. For instance, it has been shown to have antifertility effects . The inhibition of pancreatic α-amylase can also impact energy production in cells, as this enzyme plays a crucial role in the breakdown of starch into smaller sugar molecules .
Action Environment
The action of this compound can be influenced by various environmental factors. Additionally, factors such as pH, temperature, and the presence of other molecules could potentially influence its stability and action .
生化分析
Biochemical Properties
15-Demethylplumieride is known to interact with various biomolecules. It inhibits the activity of pancreatic α-amylase, an enzyme that breaks down starch into smaller sugar molecules . This interaction affects the biochemical reactions involving the breakdown of starch, thereby influencing the metabolic processes within the cell .
Cellular Effects
This compound has been shown to have antifertility effects by inhibiting the synthesis of fatty acids, proteins, and DNA . This suggests that it can influence cell function, including impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by inhibiting the synthesis of fatty acids, proteins, and DNA . It also inhibits the activity of pancreatic α-amylase, which is involved in the breakdown of starch into smaller sugar molecules . These interactions can lead to changes in gene expression and enzyme activity, thereby influencing the overall metabolic processes within the cell .
Metabolic Pathways
This compound is involved in the metabolic pathway related to the breakdown of starch into smaller sugar molecules, as it inhibits the activity of pancreatic α-amylase . This could potentially affect metabolic flux or metabolite levels within the cell .
准备方法
Synthetic Routes and Reaction Conditions
15-Demethylplumieride is typically extracted from natural sources such as Plumeria rubra. The extraction process involves solvent extraction, ultrasonic extraction, and reverse phase chromatography . The target compound is then purified using techniques like column chromatography and crystallization .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from natural sources followed by purification. The process is optimized to ensure high yield and purity, making it suitable for research and potential therapeutic applications .
化学反应分析
Types of Reactions
15-Demethylplumieride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
15-Demethylplumieride has several applications in scientific research, including:
相似化合物的比较
15-Demethylplumieride is unique due to its specific molecular structure and pharmacological activities. Similar compounds include:
Plumieride: Another iridoid compound with similar structural features.
Cerberic acid: A compound with similar pharmacological properties.
6-O-Vanilloylajugol: Another natural product with comparable biological activities.
These compounds share structural similarities but differ in their specific biological activities and applications.
属性
IUPAC Name |
(1S,4aS,7R,7aS)-4'-[(1S)-1-hydroxyethyl]-5'-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O12/c1-7(22)9-4-20(32-17(9)28)3-2-8-10(16(26)27)6-29-18(12(8)20)31-19-15(25)14(24)13(23)11(5-21)30-19/h2-4,6-8,11-15,18-19,21-25H,5H2,1H3,(H,26,27)/t7-,8+,11+,12+,13+,14-,15+,18-,19-,20+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLAWDIODKKBQZ-SZSWQRSVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2(C=CC3C2C(OC=C3C(=O)O)OC4C(C(C(C(O4)CO)O)O)O)OC1=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C[C@@]2(C=C[C@H]3[C@@H]2[C@@H](OC=C3C(=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC1=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of 15-Demethylplumieride in the context of Plumeria rubra ‘Acutifolia’?
A1: this compound is a naturally occurring iridoid compound found in the flowers of Plumeria rubra ‘Acutifolia’. It was successfully isolated using High-Speed Counter-Current Chromatography (HSCCC) with a purity of 96.04% []. This isolation method offers a simple, fast, and convenient way to obtain this compound, paving the way for further research into its bioactivity and potential applications [].
Q2: Has the structure of this compound been confirmed, and if so, how?
A2: Yes, the structure of this compound has been elucidated using a combination of spectroscopic techniques, including UV, MS, and NMR [, ]. The compound was first identified as a novel natural product during research on the cytotoxic constituents of Plumeria rubra bark [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
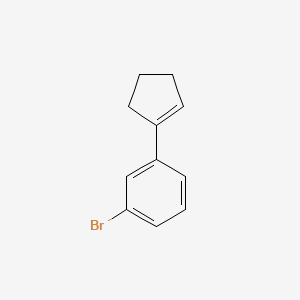


![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B599471.png)
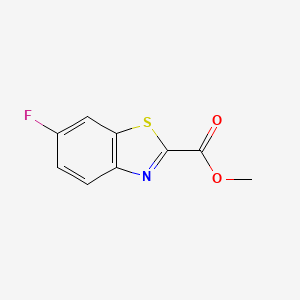
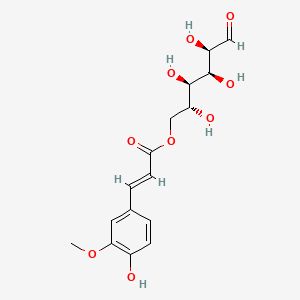
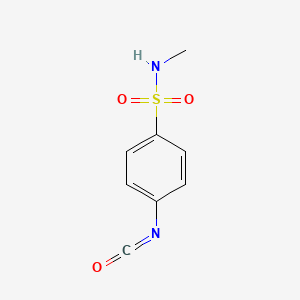
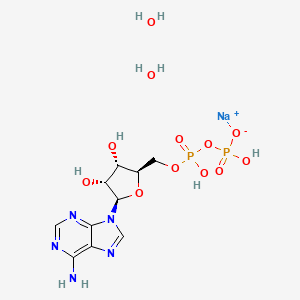
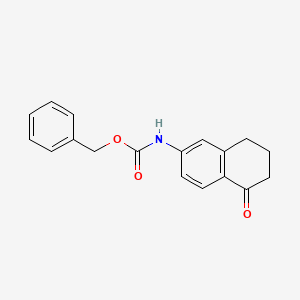
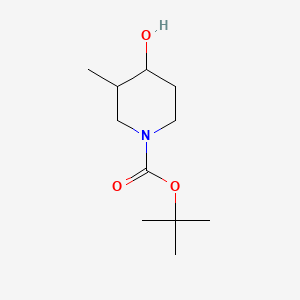
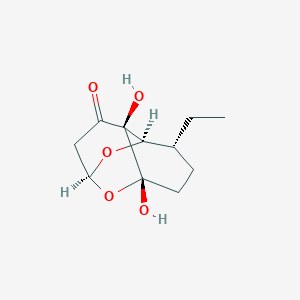
![2-(7-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine](/img/structure/B599488.png)
